Thiazole-4-carboxaldehyde

Vue d'ensemble

Description

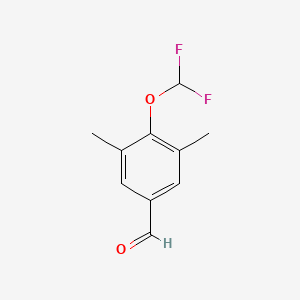

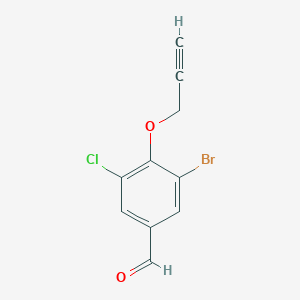

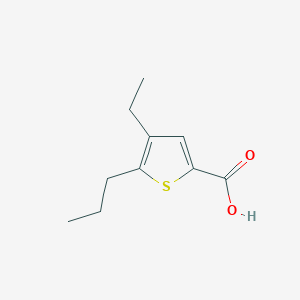

Thiazole-4-carboxaldehyde is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. Thiazoles are known for their importance in medicinal chemistry due to their presence in various biologically active compounds.

Synthesis Analysis

The synthesis of thiazole derivatives has been explored through various methods. One approach involves the condensation of serine or cysteine with aldehydes or acids, which has been optimized using microwave irradiation to enhance the reaction . Another method includes a multi-component reaction for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles, which provides rapid access to functionalized thiazoles using elemental sulfur and base . Additionally, thiazole-4-carboxamide adenine dinucleotide (TAD), a derivative of thiazole-4-carboxaldehyde, has been synthesized through reactions involving adenosine 5'-monophosphate (AMP) and various reagents, yielding significant amounts of TAD .

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of thiazolidine-4-carboxylic acid, a related compound, has been determined using X-ray crystallography, revealing resonance stabilization and intramolecular hydrogen bonding . Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate has been characterized by FTIR and NMR, and its structure has been further investigated using density functional theory (DFT) .

Chemical Reactions Analysis

Thiazole derivatives participate in a variety of chemical reactions. They have been used as intermediates in the synthesis of pharmacologically active compounds . Thiazolium-ion based organic ionic liquids have been shown to promote the benzoin condensation of benzaldehyde . Additionally, functionally-substituted thiazoles have been utilized as auxiliaries in the stereoselective synthesis of carbohydrates and biologically active derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate has been analyzed, revealing intermolecular interactions and molecular packing modes . The molecular electrostatic potential map of this compound indicates the presence of electrophilic sites around the oxygen atom . The synthesis of thiazolidine-4-one molecular hybrids has demonstrated the influence of substituents on the phenyl rings on the inhibitory potency of these compounds against enzymes relevant to diabetes .

Applications De Recherche Scientifique

Corrosion Inhibition:

- TCA has been investigated for its effectiveness in inhibiting the corrosion of mild steel in acidic environments. A study found that TCA, along with other thiazole derivatives, acted as mixed-type inhibitors for mild steel corrosion in sulfuric acid solutions. These findings were supported by various techniques including weight loss, Tafel polarization, and electrochemical impedance spectroscopy (Khaled & Amin, 2009).

Synthesis of Novel Compounds:

- TCA is used in the synthesis of new chemical compounds with potential biological activities. For instance, its reaction with indole-3-carboxaldehydes led to the formation of various derivatives, some of which showed high antimicrobial activities (Salman et al., 2015).

Organic Ionic Liquids:

- Thiazole derivatives, including TCA, have been utilized to create organic ionic liquids. These liquids, when treated with certain reagents, can catalyze reactions like the benzoin condensation of benzaldehyde, illustrating their potential as catalysts in organic chemistry (Davis & Forrester, 1999).

Facilitating Chemical Synthesis:

- TCA has been engaged in multicomponent reactions involving chromones, leading to the synthesis of thiazolo[3,2-a]pyridine derivatives. This demonstrates its role in facilitating complex chemical syntheses (Terzidis et al., 2009).

Anticancer Research:

- In cancer research, thiazole derivatives have been synthesized for evaluating their anticancer activity. These compounds were tested against various cancer cell lines, highlighting the potential of thiazole-based compounds, like TCA, in developing new cancer treatments (Nossier et al., 2015).

Fluorescent Probes:

- A thiazole-4-carboxaldehyde-based fluorescent probe was designed for detecting specific ions. This application underscores the utility of TCA in creating sensitive detection systems for biological and chemical analyses (Lim et al., 2018).

Safety and Hazards

When handling Thiazole-4-carboxaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Orientations Futures

Thiazole-based compounds have shown significant pharmacological potential . The in vitro antibacterial activity and molecular docking analysis showed that compound 11 is a promising antibacterial therapeutics agent against E. coli, whereas compounds 7 and 9 were found to be promising antioxidant agents . This suggests that Thiazole-4-carboxaldehyde and its derivatives could have potential future applications in the development of new antimicrobial agents.

Mécanisme D'action

Target of Action

Thiazole-4-carboxaldehyde, a derivative of the thiazole ring, has been found to have diverse biological activities Thiazole derivatives have been known to modulate the activity of many enzymes involved in metabolism . They can stimulate or block receptors in biological systems .

Mode of Action

Thiazole derivatives have been suggested to donate hydrogen to free radicals, bind to reversible oxygen redox systems from biochemical reactions, and potentially deactivate many cellular enzymes . The thiazole ring in Thiazole-4-carboxaldehyde is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole-4-carboxaldehyde, like other thiazole derivatives, may activate or stop various biochemical pathways and enzymes . .

Pharmacokinetics

It is known that thiazole-4-carboxaldehyde is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence its bioavailability.

Result of Action

Thiazole derivatives have been known to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The action, efficacy, and stability of Thiazole-4-carboxaldehyde can be influenced by various environmental factors. For instance, it is recommended to store Thiazole-4-carboxaldehyde in a well-ventilated place, keep the container tightly closed, and store away from oxidizing agents . These precautions suggest that exposure to certain environmental conditions could potentially affect the stability and efficacy of Thiazole-4-carboxaldehyde.

Propriétés

IUPAC Name |

1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-1-4-2-7-3-5-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFKSVINLIQRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376815 | |

| Record name | Thiazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole-4-carboxaldehyde | |

CAS RN |

3364-80-5 | |

| Record name | Thiazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-4-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

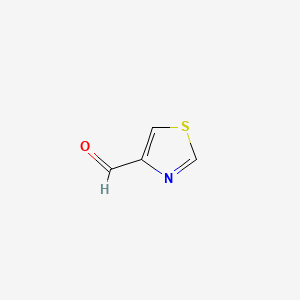

Q1: How is Thiazole-4-carboxaldehyde used in the development of potential radiopharmaceutical imaging agents?

A1: While Thiazole-4-carboxaldehyde itself doesn't possess inherent radioimaging properties, it serves as a valuable building block in synthesizing more complex molecules with potential applications in this field. For instance, it can be used to create ligands containing thiazole rings, which can then be coordinated to technetium or rhenium tricarbonyl complexes. [] These complexes are being investigated for their potential as diagnostic imaging agents. [] The thiazole ring's ability to coordinate with these metals makes Thiazole-4-carboxaldehyde a crucial starting material in developing novel radiopharmaceuticals.

Q2: What are the potential advantages of using Rhenium complexes derived from Thiazole-4-carboxaldehyde in radiopharmaceutical research?

A2: Rhenium complexes, particularly those incorporating ligands derived from Thiazole-4-carboxaldehyde, offer a safer alternative for studying the chemical behavior of potential radiopharmaceuticals. [] Unlike their technetium counterparts, rhenium complexes lack radioactivity, minimizing potential radiation damage during in vitro and in vivo studies. [] This allows researchers to thoroughly investigate the coordination chemistry, stability, and biodistribution of these complexes without the complications associated with radioactivity. The insights gained from studying rhenium analogs can then guide the development and optimization of technetium-based radiopharmaceuticals.

Q3: Has computational chemistry been used to study Thiazole-4-carboxaldehyde and its derivatives?

A3: Yes, computational methods are valuable tools for investigating the properties of Thiazole-4-carboxaldehyde and its derivatives. Researchers have employed quantum chemical calculations using various methods like B3LYP and CBS-APNO to evaluate electronic properties such as EHOMO, ELUMO, dipole moment, and molecular volume. [] These calculations provide insights into the reactivity, stability, and potential interactions of these compounds with other molecules. The information obtained from computational studies can be further used to develop quantitative structure-activity relationship (QSAR) models, predicting the properties and activities of new Thiazole-4-carboxaldehyde derivatives.

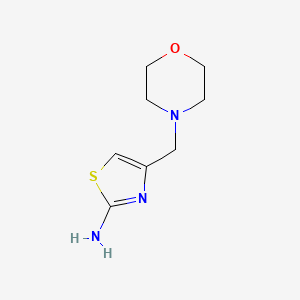

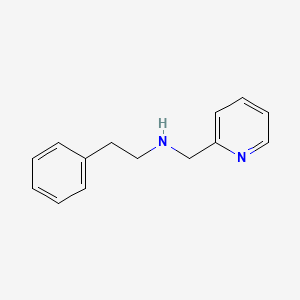

Q4: What synthetic strategies utilize Thiazole-4-carboxaldehyde to create potentially bioactive compounds?

A4: Thiazole-4-carboxaldehyde serves as a versatile starting material for synthesizing a variety of potentially bioactive molecules. One approach involves its condensation reaction with compounds like 1,3-cyclohexanedione and alkyl 3-aminocrotonate to yield 4-(2-methyl-thiazol-4-yl)-hexahydroquinoline derivatives. [] Furthermore, reacting Thiazole-4-carboxaldehyde with benzoyl acetone and thiourea leads to the formation of 1,4-dihydropyrimidine derivatives. [] These synthetic routes highlight the utility of Thiazole-4-carboxaldehyde in constructing diverse heterocyclic scaffolds, which are commonly found in various pharmaceuticals and biologically active compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)

![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)

![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![(2E)-3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoic acid](/img/structure/B1332925.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)